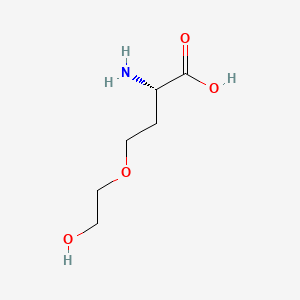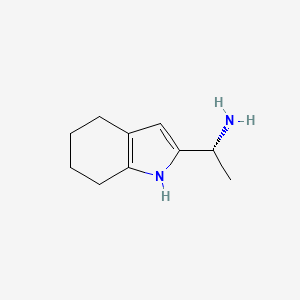
(R)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine is a chiral amine compound that features an indole ring structure. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. This compound’s unique structure makes it a potential candidate for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Reduction: The indole ring is then partially reduced to form the tetrahydroindole structure. This can be achieved using catalytic hydrogenation with a palladium or platinum catalyst.
Chiral Amine Introduction: The chiral amine group can be introduced through reductive amination, where the tetrahydroindole reacts with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form imines or amides.
Reduction: Further reduction of the indole ring can lead to fully saturated indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Imines, amides.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in asymmetric catalysis due to its chiral nature.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential to bind to various biological receptors, influencing signaling pathways.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Diagnostics: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals for pest control.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine: The enantiomer of the compound, with potentially different biological activity.
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a neurotransmitter.
Serotonin: Another indole derivative, crucial for its role in mood regulation and other physiological functions.
Uniqueness
®-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the tetrahydroindole ring. This combination of features may confer distinct biological and chemical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6-7,12H,2-5,11H2,1H3/t7-/m1/s1 |
Clave InChI |
BLPOXIYLSPCYQQ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(N1)CCCC2)N |
SMILES canónico |
CC(C1=CC2=C(N1)CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


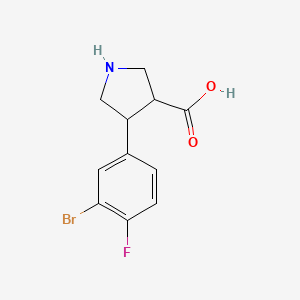

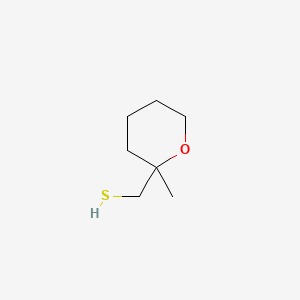

![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
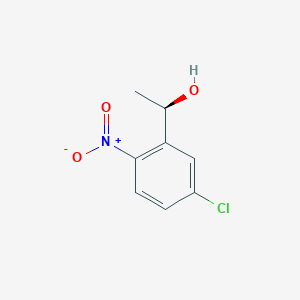

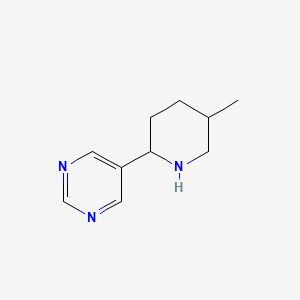

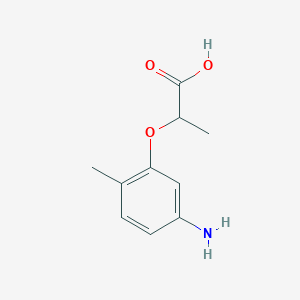
![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)

